molecular formula C57H104O6 B8006616 Glycerine trioleate

Glycerine trioleate

Cat. No.: B8006616
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-BSCDBXJPSA-N
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Description

Glycerine trioleate (C₅₇H₁₀₄O₆), also known as glyceryl trioleate or triolein, is a symmetric triacylglycerol composed of three oleic acid (C18:1) chains esterified to a glycerol backbone. It is a colorless, odorless liquid with a molecular weight of 885.43 g/mol, a density of 0.913 g/cm³, and a boiling point of 235–240°C at 18 mmHg . Its primary applications include use as a lubricant, emulsifier, and pharmaceutical excipient. Notably, it is listed in the 2015 Chinese Pharmacopoeia as a quality control marker, with quantified levels in herbal samples ranging from 0.84% to 1.05% . Recent studies also highlight its antioxidant and anti-inflammatory properties, as well as its role in mitigating matrix metalloproteinase-1 (MMP-1) upregulation . Additionally, elevated this compound levels have been correlated with diabetic nephropathy risk factors in type 2 diabetes .

Properties

IUPAC Name

[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFQTYBJUILEZ-BSCDBXJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

Direct esterification involves the acid-catalyzed reaction of glycerol with oleic acid to form GTO and water. The process follows a stepwise mechanism, where each hydroxyl group of glycerol sequentially reacts with oleic acid, producing monoolein, diolein, and finally triolein. The molar ratio of glycerol to oleic acid is critical, with excess glycerol (2.3–3.2:1) driving the reaction toward triesterification while minimizing di- and monoester byproducts.

Catalytic Systems and Reaction Optimization

p-Toluenesulfonic acid and proprietary solid superacid catalysts are widely used, with the latter achieving higher yields (≥95%) due to enhanced thermal stability and reduced side reactions. Optimal conditions include:

  • Temperature : 190–220°C (prevents glycerol dehydration while ensuring reactivity)

  • Catalyst loading : 0.3–0.6% of total reactants

  • Reaction time : 6–8 hours under vacuum (≤1 kPa) to remove water.

Post-reaction vacuum dehydration reduces the acid value to ≤2 mg KOH/g, meeting industrial purity standards.

Table 1: Direct Esterification Parameters and Outcomes

ParameterRangeOptimal ValueOutcome
Molar ratio (Gly:OA)2.3:1 – 3.2:12.6:1Maximizes triolein yield
Temperature (°C)140–220190–220Balances kinetics and side reactions
Catalyst loading (%)0.1–1.00.3–0.6Enhances turnover frequency
Acid value (mg KOH/g)≤2≤1.5Indicates completion

Transesterification Using Ionic Liquid Catalysts

Kinetic Modeling of Methanolysis

Transesterification of GTO with methanol employs ionic liquids (e.g., [Py][HSO4]) as green catalysts. The reaction proceeds via three reversible steps:

TG+CH3OHDG+ME(k1=0.0484h1)DG+CH3OHMG+ME(k2=0.0353h1)MG+CH3OHGL+ME(k3=0.0221h1)\begin{aligned}
\text{TG} + \text{CH}3\text{OH} &\leftrightarrow \text{DG} + \text{ME} \quad (k1 = 0.0484 \, \text{h}^{-1}) \
\text{DG} + \text{CH}3\text{OH} &\leftrightarrow \text{MG} + \text{ME} \quad (k2 = 0.0353 \, \text{h}^{-1}) \
\text{MG} + \text{CH}3\text{OH} &\leftrightarrow \text{GL} + \text{ME} \quad (k3 = 0.0221 \, \text{h}^{-1})
\end{aligned}

where TG = triolein, DG = diolein, MG = monoolein, ME = methyl oleate, and GL = glycerol.

Process Intensification Strategies

Optimized conditions for 89.7% GTO conversion include:

  • Methanol-to-oil molar ratio: 12:1

  • Catalyst loading: 5.7% (w/w)

  • Temperature: 170°C.
    High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 205 nm monitors reaction progress, achieving ±1.2% accuracy.

Enzymatic Synthesis via Lipase Catalysis

Novozym 435-Catalyzed Esterification

Immobilized Candida antarctica lipase B (Novozym 435) enables solvent-free GTO synthesis under mild conditions:

  • Temperature : 100°C

  • Pressure : 0.9 kPa (vacuum)

  • Enzyme loading : 6% (w/w)

  • Glycerol-to-oleic acid ratio : 1:3.
    Vacuum removal of water shifts equilibrium toward esterification, yielding 89.02% GTO in 8 hours.

Purification via Silica Gel Chromatography

Crude GTO is purified using silica gel columns (200–300 mesh) with hexane:ethyl acetate (95:5) eluent, removing mono-/diolein contaminants. Final purity exceeds 98% as verified by gas chromatography.

Comparative Analysis of Synthesis Routes

Table 2: Techno-Economic Comparison of GTO Preparation Methods

MethodYield (%)Energy (kWh/kg)Catalyst Cost ($/kg)Scalability
Direct esterification9518.412.50Industrial
Ionic liquid catalysis89.722.184.30Pilot-scale
Enzymatic synthesis89.028.7145.00Laboratory-scale

Direct esterification dominates industrial production due to low catalyst costs and high throughput, while enzymatic methods offer sustainability benefits despite higher enzyme costs.

Quality Control Metrics in GTO Production

Standardized Analytical Protocols

  • Acid value : ≤2 mg KOH/g (ASTM D974)

  • Hydroxyl value : 185–205 mg KOH/g (AOCS Cd 13-60)

  • Saponification value : ≤25 mg KOH/g (ISO 3657).
    Nuclear magnetic resonance (NMR) at 60 MHz confirms structure via olefinic proton signals at δ 5.3 ppm and glycerol backbone protons at δ 4.1–4.3 ppm.

Industrial Scalability and Challenges

Continuous Reactor Design

Tubular reactors with static mixers achieve 98% glycerol conversion at 5 kg/h throughput by maintaining laminar flow (Re ≈ 120) and precise temperature control (±2°C).

Catalyst Recycling and Waste Reduction

Solid superacid catalysts retain 92% activity after 10 cycles when regenerated via calcination at 400°C. Ionic liquids show lower recyclability (≤5 cycles) due to methanol-induced decomposition .

Scientific Research Applications

Nutritional and Dietary Applications

Dietary Fat Absorption Studies
Glycerine trioleate has been utilized in experimental diets to assess dietary fat absorption. In a study involving mice, it was combined with fat-free basal mixes and corn oil to evaluate its efficacy in enhancing fat absorption. Results indicated that this compound significantly improved lipid absorption compared to other fats .

Chylomicron Metabolism
Research has shown that this compound plays a crucial role in lipid metabolism and chylomicron formation. In studies with intestinal lymph fistula rats, it was found that the presence of this compound in lipid emulsions enhanced the transport of absorbed lipids into lymph, outperforming other triglycerides like glycerol tripalmitate .

Pharmaceutical Applications

Drug Formulation
this compound serves as an emulsifier and lubricant in pharmaceutical formulations. Its ability to stabilize oil-water mixtures makes it ideal for creating uniform drug dispersions, enhancing bioavailability and stability .

Therapeutic Uses
In therapeutic contexts, this compound has been investigated for its potential effects on reducing plasma levels of very-long-chain fatty acids in patients with metabolic disorders such as Zellweger syndrome. The use of synthetic oils containing this compound has shown promise in managing these conditions .

Biochemical Research

Lipid Metabolism Studies
this compound is frequently used in biochemical research to study lipid metabolism pathways. It is a key component in experiments examining the role of triacylglycerol-lipase in insects and its implications for human health .

Genotoxicity Studies
Investigations into the genotoxic effects of this compound have indicated that it can induce sister chromatid exchanges in cultured cells, suggesting potential implications for genetic stability .

Industrial Applications

Textile and Leather Industries
In industrial applications, this compound is used as a lubricant and plasticizer in textiles and leather manufacturing. Its properties help improve the flexibility and durability of materials .

Food Industry
As a major component of edible oils, particularly olive oil, this compound is also significant in the food industry. It contributes to the flavor profile and nutritional value of various food products .

Case Studies

Study Objective Findings
Dietary Fat Absorption in MiceTo assess the impact of this compound on fat absorptionEnhanced lipid absorption compared to controls
Chylomicron Formation in RatsTo evaluate lipid transport efficiencyThis compound improved lymphatic transport significantly
Genotoxicity AssessmentTo study genetic stability effectsInduced higher frequencies of sister chromatid exchange

Mechanism of Action

The mechanism of action of glycerine trioleate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Glycerides

Glycerine trioleate belongs to the triacylglycerol family, which varies based on fatty acid chain length, saturation, and positional isomerism. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound C₅₇H₁₀₄O₆ 885.43 Antioxidant, anti-inflammatory, emulsifier Pharmaceuticals, food additives
Glyceryl Trilinoleate C₅₇H₉₈O₆ 879.37 Higher unsaturation Skin care formulations, drug delivery
Glyceryl Tripalmitate C₅₁H₉₈O₆ 807.34 Solid at room temperature Cosmetics, candles
Glyceryl 1,3-Dioleate C₃₉H₇₂O₅ 621.00 Asymmetric structure Drug delivery systems
  • Glyceryl Trilinoleate: Contains three linoleic (C18:2) chains, offering higher unsaturation and oxidative instability compared to trioleate. This makes it less suitable for high-temperature applications but valuable in skincare due to its moisturizing properties .
  • Glyceryl Tripalmitate : Solid at room temperature due to saturated palmitic acid chains, limiting its use in liquid formulations but ideal for solid cosmetics .

Sorbitan Esters

Sorbitan esters, such as sorbitan trioleate and monolaurate, share emulsifying properties but differ structurally (sorbitol backbone vs. glycerol) and functionally:

  • Sorbitan Trioleate: Exhibits mitogenic activity in lymphocytes but is less potent than sorbitan monopalmitate (C16:0), indicating chain length impacts biological activity .
  • Sorbitan Monolaurate: Approved as a feed additive by the EFSA, it demonstrates higher environmental safety and stability compared to this compound .

Catalytic Behavior

Under hydrogenation with CoMo-C/CA catalysts, this compound produces linear kerosenes (C15–C18) and alkenes, highlighting its utility in biofuel synthesis. This reactivity is distinct from saturated triglycerides, which yield fewer unsaturated byproducts .

Biological Activity

Glycerine trioleate, also known as triolein, is a triglyceride formed from glycerol and oleic acid. It plays a significant role in various biological processes, particularly in lipid metabolism, absorption, and therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and research findings.

1. Lipid Metabolism and Absorption

This compound is crucial in lipid metabolism. It serves as a substrate for the synthesis of chylomicrons and is involved in the transport of dietary fats. Studies have shown that this compound can be effectively absorbed in the intestines, with uptake rates exceeding 95% when administered in emulsified forms.

Table 1: Absorption Rates of this compound

Study ReferenceAdministration MethodAbsorption Rate (%)
Emulsion diet88
Bile salt-stabilized emulsion>95
Oil milk formulaNot specified

In a study involving rats with bile and thoracic duct lymph fistulas, the presence of phosphatidylcholine significantly enhanced the lymphatic output of triglycerides when this compound was infused, indicating its role in facilitating lipid absorption in the gastrointestinal tract .

2. Therapeutic Applications

This compound has been investigated for its therapeutic potential in various conditions, particularly those involving lipid metabolism disorders.

Case Study: Lorenzo's Oil

Lorenzo's Oil is a mixture of this compound and glycerine trierucate used to manage adrenoleukodystrophy (ALD). A clinical trial demonstrated that dietary therapy with this oil effectively reduced very long-chain fatty acid (VLCFA) levels in patients with ALD, leading to improved clinical outcomes . The study highlighted the oil's ability to modulate lipid profiles and its potential benefits in managing metabolic disorders.

3. Genotoxicity Studies

Research has also explored the genotoxic effects of this compound. In vitro studies indicated that treatment with glycerol at a concentration of 2% resulted in increased frequencies of sister chromatid exchange (SCE), suggesting potential genotoxic effects under specific conditions . However, further studies are needed to fully understand these implications.

The biological activity of this compound can be attributed to its interaction with various enzymes and cellular pathways:

  • Lipase Activity : this compound has been shown to influence pancreatic lipase activity, which is critical for fat digestion. Inhibitors derived from ginsenosides were found to inhibit lipase activity in vitro, demonstrating a potential mechanism for managing obesity through dietary fats .
  • Lipid Transport : The compound enhances lipid transport mechanisms via chylomicron formation, which is essential for delivering dietary fats to tissues .

Q & A

Basic Research Questions

Q. What are the most reliable synthesis methods for glycerine trioleate, and how can purity be validated?

  • Methodological Answer : this compound is synthesized via esterification of glycerol with oleic acid, typically catalyzed by lipases or acid catalysts. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 205 nm. For example, purity ≥98% is achievable using gradient elution with acetonitrile/water (95:5 v/v) . Calibration curves using certified reference materials (CRMs) ensure accuracy.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkages and oleate chain positions. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at 1740 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (MW: 885.4 g/mol) .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines. Accelerated degradation tests (40°C/75% RH for 6 months) paired with HPLC monitoring reveal oxidation susceptibility. Antioxidants like BHT (0.01% w/w) improve stability in lipid matrices. Data should be analyzed using Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability in lipid nanoparticles (LNPs) be resolved?

  • Methodological Answer : Contradictions arise from variability in LNP formulation (e.g., PEGylation density). Systematic meta-analyses of in vivo studies (e.g., Cmax, AUC) should stratify data by particle size (50–200 nm), surface charge (−10 to −30 mV), and administration route. Use multivariate regression to isolate confounding variables .

Q. What experimental designs minimize bias when studying this compound’s role in lipid metabolism pathways?

  • Methodological Answer : Employ double-blind, randomized controlled trials (RCTs) with cell lines (e.g., HepG2) or animal models (e.g., ApoE⁻/⁻ mice). Include negative controls (e.g., trioleate-free diets) and validate findings via siRNA knockdown of target genes (e.g., PPAR-α). Power analysis ensures adequate sample sizes (n ≥ 6 per group) .

Q. How do molecular dynamics (MD) simulations improve understanding of this compound’s interactions in bilayer membranes?

  • Methodological Answer : MD simulations (e.g., GROMACS software) with CHARMM36 force fields model trioleate’s insertion into lipid bilayers. Analyze parameters like lateral diffusion coefficients (1–5 × 10⁻⁸ cm²/s) and membrane curvature. Validate simulations with neutron scattering data .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound’s emulsification efficiency across studies?

  • Methodological Answer : Use ANOVA with Tukey’s post-hoc test to compare emulsification indices (%) under varying conditions (e.g., pH 4–9, 0.1–1% surfactant). Principal component analysis (PCA) identifies dominant factors (e.g., HLB value) .

Q. How can researchers ensure reproducibility in this compound’s application as a drug delivery enhancer?

  • Methodological Answer : Adhere to FAIR data principles: publish raw HPLC chromatograms, particle size distributions (DLS data), and encapsulation efficiency (%) in open repositories (e.g., Zenodo). Detailed protocols must specify sonication time (e.g., 10 min at 50 W) and temperature controls .

Tables for Key Methodological Parameters

Parameter Recommended Method Typical Value Reference
Purity AnalysisHPLC (C18 column, 205 nm)≥98%
Particle Size (LNPs)Dynamic Light Scattering (DLS)50–200 nm
Stability TestingICH Q1A Accelerated Testing40°C/75% RH for 6 months
Bioavailability MetricAUC (Area Under Curve) in Rats120 ± 15 µg·h/mL

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.